![molecular formula C7H13O3P B096513 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane CAS No. 18644-16-1](/img/structure/B96513.png)
4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, also known as PTAC, is a cyclic phosphazene compound that has gained significant attention in the field of materials science and biomedical research due to its unique properties. PTAC is a highly versatile compound that can be synthesized using various methods and has a wide range of potential applications.
Mecanismo De Acción
The mechanism of action of 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane is not fully understood, but it is believed to interact with cellular membranes and proteins, leading to changes in cell signaling pathways and gene expression. 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has been shown to have low toxicity and high biocompatibility, making it a promising candidate for biomedical applications.
Biochemical and Physiological Effects:
4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and reduce inflammation. 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has several advantages for use in lab experiments, including its ease of synthesis, high purity, and low toxicity. However, 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane can be difficult to work with due to its high reactivity and sensitivity to moisture and air. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane.
Direcciones Futuras
There are several potential future directions for research on 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, including its use as a drug delivery system for targeted cancer therapy, its potential as a coating material for medical implants, and its use in the synthesis of new polymeric materials with improved properties. Further studies are also needed to fully understand the mechanism of action of 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane and its potential side effects.
Métodos De Síntesis
4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane can be synthesized using a variety of methods, including the reaction of hexachlorocyclotriphosphazene with 3-propoxy-1-propanol in the presence of a base such as sodium hydride. Another method involves the reaction of hexachlorocyclotriphosphazene with 1,3-dioxepane in the presence of a base such as sodium hydride. These methods have been shown to produce high yields of 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane with good purity.
Aplicaciones Científicas De Investigación
4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has been extensively studied for its potential applications in materials science and biomedical research. In materials science, 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has been used as a cross-linking agent for the synthesis of polymeric materials with improved mechanical properties. In biomedical research, 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has been studied for its potential as a drug delivery system due to its biocompatibility and ability to encapsulate drugs.
Propiedades
Número CAS |
18644-16-1 |
|---|---|
Nombre del producto |
4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
Fórmula molecular |
C7H13O3P |
Peso molecular |
176.15 g/mol |
Nombre IUPAC |
4-propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C7H13O3P/c1-2-3-7-4-8-11(9-5-7)10-6-7/h2-6H2,1H3 |
Clave InChI |
CDJDTHCAFBBBDT-UHFFFAOYSA-N |
SMILES |
CCCC12COP(OC1)OC2 |
SMILES canónico |
CCCC12COP(OC1)OC2 |
Otros números CAS |
18644-16-1 |
Sinónimos |
4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




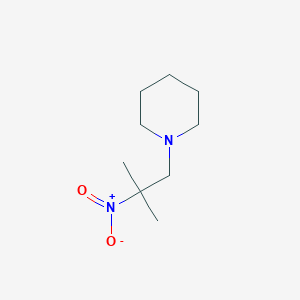

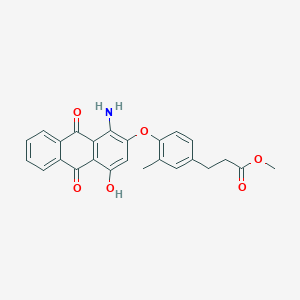

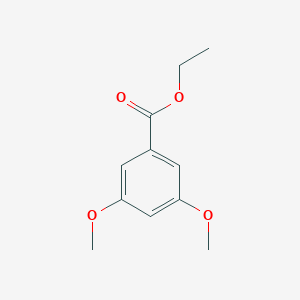
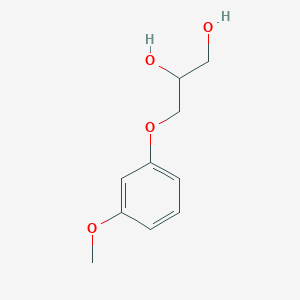
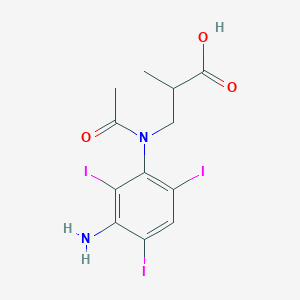
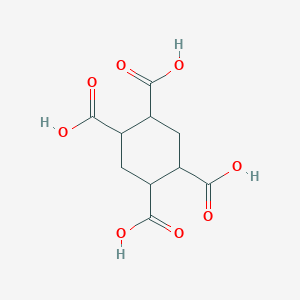

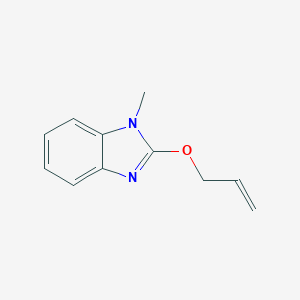
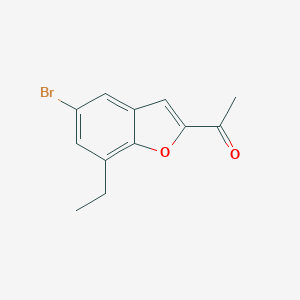
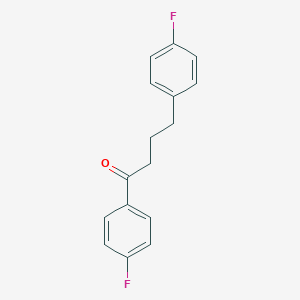
![3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile](/img/structure/B96456.png)